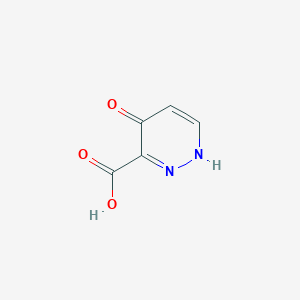
2-amino-1-cyclohexylpropan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-amino-1-cyclohexylpropan-1-ol” is a compound with the CAS Number: 726119-92-2 . It has a molecular weight of 157.26 . The IUPAC name for this compound is 2-amino-1-cyclohexyl-1-propanol . The physical form of this compound is a powder .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H19NO/c1-7(10)9(11)8-5-3-2-4-6-8/h7-9,11H,2-6,10H2,1H3 . This code provides a unique representation of the molecule’s structure.
Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, amines in general can undergo a variety of reactions. For example, primary, secondary, and tertiary amines can be alkylated by reaction with a primary alkyl halide . Amines can also be acylated by nucleophilic acyl substitution reaction with an acid chloride or an acid anhydride to yield an amide .
Physical and Chemical Properties Analysis
The melting point of “this compound” is between 54-55 degrees Celsius . It is a powder at room temperature .
Applications De Recherche Scientifique
Catalytic Oxidation and Synthesis
- Recent advances in catalytic oxidation techniques have enabled selective production of various chemical intermediates from cyclohexene, demonstrating the importance of controlled chemical synthesis in creating valuable intermediates for industrial applications (Cao et al., 2018).
Cyclodextrins in Drug Delivery
- Cyclodextrins are explored for their ability to form inclusion complexes, significantly modifying the properties of the materials they complex with. This has applications in drug delivery, food, cosmetics, and environmental protection, showcasing the utility of molecular chelating agents in diverse industries (Valle, 2004); (Sharma & Baldi, 2016).
Biomedical Applications of Poly(amino acid)s
- Highly branched polymers based on poly(amino acid)s, such as dendrimers, have shown potential in biomedical applications, including gene and drug delivery. The use of natural amino acids makes these polymers biocompatible and biodegradable (Thompson & Scholz, 2021).
Analytical Chemistry and Biosensing
- The ninhydrin reaction, which reacts with primary amino groups to form a purple dye, is extensively used in the detection, isolation, and analysis of amino acids, peptides, and proteins. This reaction highlights the critical role of amino acids in various scientific disciplines (Friedman, 2004).
Safety and Hazards
The safety information for “2-amino-1-cyclohexylpropan-1-ol” includes several hazard statements: H315 (Causes skin irritation), H318 (Causes serious eye damage), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P264 (Wash thoroughly after handling), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection), and others .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-amino-1-cyclohexylpropan-1-ol involves the conversion of cyclohexanone to 2-amino-1-cyclohexylpropan-1-ol through a series of reactions.", "Starting Materials": [ "Cyclohexanone", "Ammonia", "Hydrogen gas", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Methanol" ], "Reaction": [ "Cyclohexanone is first reacted with ammonia in the presence of hydrogen gas and a catalyst to form cyclohexylamine.", "The cyclohexylamine is then reduced with sodium borohydride to form cyclohexylamine borane.", "The cyclohexylamine borane is then reacted with methanol and hydrochloric acid to form 2-amino-1-cyclohexylpropan-1-ol hydrochloride salt.", "The hydrochloride salt is then neutralized with sodium hydroxide to form the final product, 2-amino-1-cyclohexylpropan-1-ol." ] } | |
Numéro CAS |
726119-92-2 |
Formule moléculaire |
C9H19NO |
Poids moléculaire |
157.3 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



